1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one
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Overview
Description
1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one is an organic compound with a complex structure that includes chloro, methoxy, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to proceed at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amino derivatives.
Scientific Research Applications
1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethan-1-one: This compound has a similar structure but with a hydroxy group instead of a chloro group.
1-(4-Nitrophenyl)ethan-1-one: Lacks the chloro and methoxy groups, making it less complex.
1-(4-Chloro-2-nitrophenyl)ethan-1-one: Similar but without the methoxy group.
Uniqueness
1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the phenyl ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClNO4 |
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Molecular Weight |
229.62 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO4/c1-5(12)6-3-8(11(13)14)7(10)4-9(6)15-2/h3-4H,1-2H3 |
InChI Key |
MLOJUSFSLLUESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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